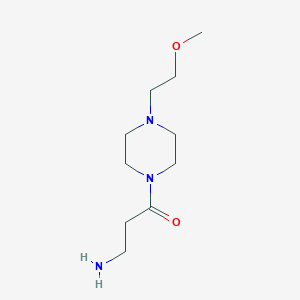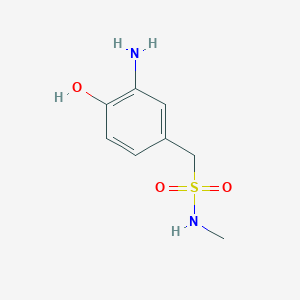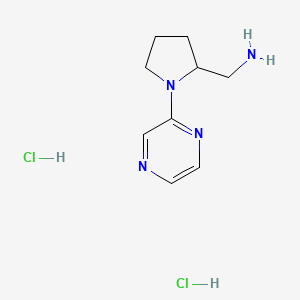
3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one
Vue d'ensemble
Description
The compound “3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one” is a type of heterocyclic organic compound . It has been used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives, including compounds with structural similarities to 3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one. These compounds showed good to moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Antitumor Activities
- Gul et al. (2019) synthesized new Mannich bases with piperazines, exhibiting cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This study suggests the potential of such compounds in cancer treatment (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).
- Hakobyan et al. (2020) discussed the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, examining their effects on tumor DNA methylation, which is critical in cancer research (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).
Synthesis and Characterization for Drug Design
- Grijalvo et al. (2015) reported the synthesis of a compound structurally related to this compound, providing insights into its potential applications in drug design through detailed NMR and mass spectrometry analysis (Grijalvo, Nuñez, & Eritja, 2015).
Neuropharmacological Applications
- Malawska et al. (2002) investigated a series of compounds with the 3-(4-arylpiperazin-1-yl)propyl moiety, similar to the target compound, for their antiarrhythmic and antihypertensive effects, suggesting potential neuropharmacological applications (Malawska, Kulig, Filipek, Sapa, Maciag, Zygmunt, & Antkiewicz-Michaluk, 2002).
Molecular Docking and Structural Analysis
- Lv et al. (2019) performed molecular docking studies to explore the anti-bone cancer activity of a heterocyclic compound with structural elements similar to the target compound. This type of analysis is crucial for understanding the interaction of such compounds with biological targets (Lv, Zhang, Wang, Pan, & Liu, 2019).
Orientations Futures
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on the synthesis of novel derivatives of “3-Amino-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one” and their potential applications in various fields.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as piperazine derivatives, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds, such as piperazine derivatives, can act as dopamine and serotonin antagonists .
Biochemical Pathways
Similar compounds, such as piperazine derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation .
Result of Action
Similar compounds, such as piperazine derivatives, have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Similar compounds are often stored in specific conditions to maintain their stability .
Propriétés
IUPAC Name |
3-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-9-8-12-4-6-13(7-5-12)10(14)2-3-11/h2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBKUHJRZDMLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473923.png)
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B1473924.png)

![2-Benzyl-5-ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473926.png)
![4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473929.png)


![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate](/img/structure/B1473933.png)

![Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B1473937.png)




